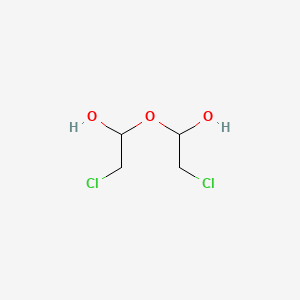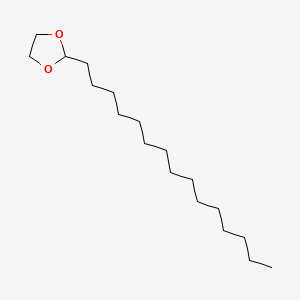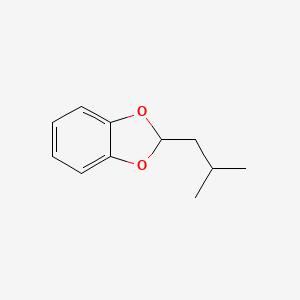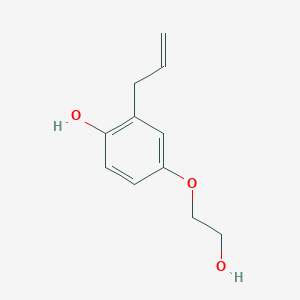
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol is an organic compound that features both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-(prop-2-en-1-yl)phenol typically involves the alkylation of a phenol derivative with an appropriate alkylating agent. One possible route could be the reaction of 4-hydroxyphenol with 2-chloroethanol under basic conditions to form the hydroxyethoxy group, followed by allylation with allyl bromide.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The allyl group can be reduced to form the corresponding propyl derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Propyl derivatives.
Substitution: Ether derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development due to its phenolic structure.
Industry: Use in the production of polymers or as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, the phenolic group could participate in hydrogen bonding or electron transfer reactions, while the allyl group might undergo metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenol: Lacks the hydroxyethoxy and allyl groups.
4-(2-Hydroxyethoxy)phenol: Lacks the allyl group.
2-(Prop-2-en-1-yl)phenol: Lacks the hydroxyethoxy group.
Properties
CAS No. |
918495-57-5 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-2-prop-2-enylphenol |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-8-10(14-7-6-12)4-5-11(9)13/h2,4-5,8,12-13H,1,3,6-7H2 |
InChI Key |
VGNFLDAQVRQLQB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



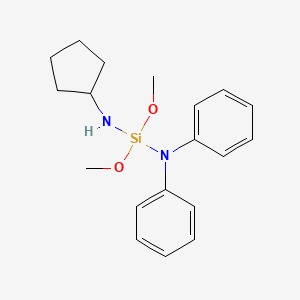
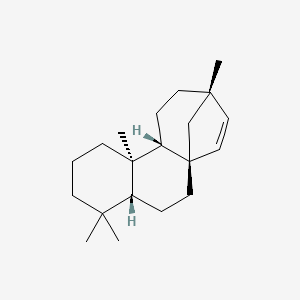
![1-Benzyl-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14174237.png)
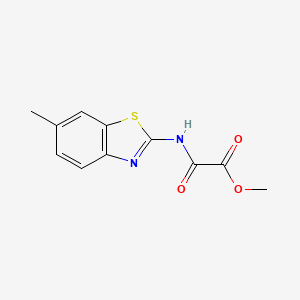
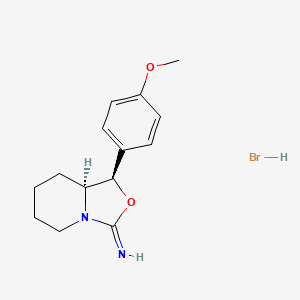
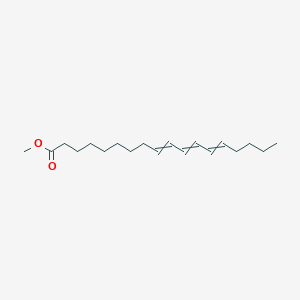
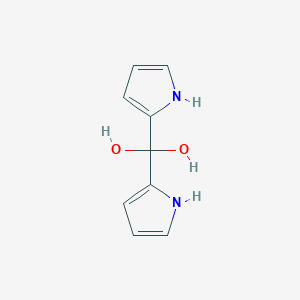
methanone](/img/structure/B14174300.png)
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
